Product packaging for Grepafloxacin(Cat. No.:CAS No. 146863-02-7)

Grepafloxacin

Cat. No.: B136134
CAS No.: 146863-02-7
M. Wt: 359.4 g/mol
InChI Key: AIJTTZAVMXIJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Quinolone and Fluoroquinolone Development

The development of quinolones and their subsequent fluorinated derivatives marked a pivotal moment in the fight against bacterial infections.

The era of modern antimicrobial chemotherapy began with pioneers like Paul Ehrlich and the discovery of penicillin. news-medical.net For centuries, societies unknowingly used antimicrobial agents, such as moldy bread, to treat infections. news-medical.net The "Golden Age" of antimicrobial discovery, from the mid-1940s to the 1960s, saw the isolation of numerous antibiotics from natural sources, including streptomycin (B1217042) and vancomycin. news-medical.net However, the rise of antibiotic resistance necessitated the development of new, synthetic agents. news-medical.netscispace.com This need paved the way for the creation of the quinolone class of antibiotics in the 1960s, which were not derived from living organisms but were chemically synthesized. oup.com

The first quinolone, nalidixic acid, was discovered in 1962 as a byproduct of chloroquine (B1663885) synthesis. oup.commdpi.comoup.com These early quinolones, including pipemidic acid, had a limited spectrum of activity, primarily targeting Gram-negative enteric bacilli, and were mainly used for urinary tract infections. oup.cominfectweb.com

A significant breakthrough occurred in the 1970s with the addition of a fluorine atom to the quinolone structure, leading to the creation of fluoroquinolones. mdpi.comoup.cominfectweb.comacs.org This structural modification dramatically expanded the antibacterial spectrum and improved pharmacokinetic properties. oup.comacs.orgnih.govaafp.org Norfloxacin (B1679917) was the first of this new class, followed by ciprofloxacin (B1669076) in the early 1980s, which exhibited even greater potency against Gram-negative bacteria, including Pseudomonas aeruginosa. mdpi.comoup.comacs.org

The defining characteristics of fluoroquinolones that set them apart were their broad-spectrum bactericidal activity, excellent oral bioavailability, good tissue penetration, and a relatively low incidence of adverse effects. mdpi.comaafp.orgnih.gov They work by inhibiting two essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription. scispace.commdpi.com This mechanism of action made them effective against a wide range of pathogens, including some Gram-positive bacteria and atypical pathogens. scispace.comnih.gov

The continuous effort to enhance the efficacy of fluoroquinolones, particularly against Gram-positive bacteria and anaerobes, led to the classification of these drugs into generations based on their spectrum of activity. mdpi.comaafp.orgwikipedia.org

First-generation quinolones, like nalidixic acid, had a narrow spectrum. infectweb.comwikipedia.org

Second-generation fluoroquinolones, such as ciprofloxacin and ofloxacin (B1677185), demonstrated expanded activity against Gram-negative and some Gram-positive bacteria. oup.comaafp.org

Third-generation fluoroquinolones were developed to provide even greater potency against Gram-positive bacteria, especially Streptococcus pneumoniae. oup.comcrstoday.com Grepafloxacin (B42181) is classified within this generation, alongside drugs like sparfloxacin (B39565). oup.comcrstoday.comoup.com These agents also showed good activity against anaerobic bacteria. oup.com

Fourth-generation fluoroquinolones, like trovafloxacin (B114552), further broadened the spectrum to include significant anaerobic coverage. aafp.orgdrugbank.com

This compound, with its methyl group at the C-5 position of the quinolone ring, was specifically designed to enhance its in-vitro potency against Gram-positive organisms. nih.gov

Table 1: Generations of Quinolone Antibiotics

Generation Representative Agents Key Characteristics
First Nalidixic acid, Pipemidic acid Narrow spectrum, primarily Gram-negative enteric bacilli. infectweb.comwikipedia.org
Second Ciprofloxacin, Norfloxacin, Ofloxacin Expanded Gram-negative and some Gram-positive activity. oup.comaafp.org
Third This compound , Sparfloxacin, Levofloxacin (B1675101) Enhanced Gram-positive activity, including S. pneumoniae. oup.comcrstoday.comoup.com
Fourth Trovafloxacin, Moxifloxacin Broad-spectrum, including significant anaerobic coverage. aafp.orgdrugbank.com

Emergence of Fluoroquinolones and their Broad-Spectrum Activity

Overview of this compound's Role in Past Clinical Investigations

This compound entered the clinical arena with considerable expectations, driven by its promising in-vitro activity and pharmacokinetic profile.

This compound was developed as an oral, broad-spectrum fluoroquinolone with a particular focus on treating respiratory tract infections. tandfonline.comwikipedia.org Its enhanced activity against Gram-positive organisms, especially penicillin-resistant Streptococcus pneumoniae, was a key advantage over older fluoroquinolones. oup.com In-vitro studies confirmed its superior activity against common respiratory pathogens like S. pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, as well as atypical pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae. tandfonline.comoup.com

The drug demonstrated rapid bactericidal activity and achieved high concentrations in lung tissue, making it a promising candidate for community-acquired pneumonia and acute bacterial exacerbations of chronic bronchitis. tandfonline.comoup.com Its long half-life of up to 15 hours allowed for once-daily dosing, a significant convenience for patients. tandfonline.com

The primary rationale for the development of this compound was the growing problem of antibiotic resistance to established treatments for respiratory infections, such as penicillins and macrolides. tandfonline.comoup.com There was a clear clinical need for new agents with reliable activity against resistant strains of key respiratory pathogens. oup.com

This compound's development was driven by the goal of combining the potent Gram-negative activity of earlier fluoroquinolones with improved efficacy against Gram-positive cocci. nih.gov Clinical investigations were designed to evaluate its efficacy in treating a range of infections, including:

Community-acquired pneumonia wikipedia.orgwikidoc.org

Acute exacerbations of chronic bronchitis wikipedia.orgwikidoc.org

Uncomplicated skin and skin structure infections ontosight.ai

Uncomplicated urinary tract infections ontosight.ai

Gonorrhea and non-gonococcal urethritis and cervicitis wikipedia.orgwikidoc.org

Clinical trials demonstrated that this compound was effective in these indications. nih.govtandfonline.com For instance, in studies on community-acquired pneumonia, a 7-10 day course of this compound was shown to be equivalent to treatments with clarithromycin (B1669154) or cefaclor (B193732), and superior to amoxicillin (B794). tandfonline.com However, despite this initial success, this compound was withdrawn from the market worldwide in 1999 due to concerns about its potential to cause a fatal cardiac arrhythmia. wikipedia.orgwikidoc.org

Table 2: Investigated Clinical Applications of this compound

Indication Pathogens Targeted
Community-Acquired Pneumonia Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Mycoplasma pneumoniae wikipedia.orgwikidoc.org
Acute Exacerbations of Chronic Bronchitis Haemophilus influenzae, Streptococcus pneumoniae, Moraxella catarrhalis wikipedia.orgwikidoc.org
Gonorrhea Neisseria gonorrhoeae wikipedia.org
Non-gonococcal Urethritis and Cervicitis Chlamydia trachomatis, Ureaplasma urealyticum wikipedia.orgwikidoc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22FN3O3 B136134 Grepafloxacin CAS No. 146863-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJTTZAVMXIJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048321
Record name Grepafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Grepafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014509
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.32e-01 g/L
Record name Grepafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014509
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

119914-60-2
Record name Grepafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119914-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Grepafloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119914602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Grepafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Grepafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Grepafloxacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GREPAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1M1U2HC31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Grepafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014509
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanisms of Antimicrobial Action

Elucidation of Topoisomerase Inhibition

The antibacterial activity of grepafloxacin (B42181) stems from its ability to form a stable complex with the bacterial topoisomerase and DNA. This ternary complex effectively traps the enzyme on the DNA, leading to a series of events that ultimately result in bacterial cell death. ontosight.aioup.com

Inhibition of Bacterial DNA Gyrase (Topoisomerase II)

DNA gyrase, a tetrameric enzyme composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into the bacterial chromosome. ontosight.aioup.com This process is crucial for relieving the torsional stress that accumulates during DNA replication and transcription. This compound binds to the DNA gyrase-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands that the enzyme has cleaved. ontosight.aiontosight.ai This action blocks the progression of the replication fork, halting DNA synthesis. oup.com

Inhibition of Bacterial Topoisomerase IV

Topoisomerase IV, structurally similar to DNA gyrase with two ParC and two ParE subunits, plays a critical role in the decatenation, or separation, of daughter chromosomes following DNA replication. ontosight.aioup.com By inhibiting topoisomerase IV, this compound prevents the proper segregation of newly replicated chromosomes into daughter cells. ontosight.ai This leads to an accumulation of DNA double-strand breaks and ultimately triggers the bacterial cell's demise. ontosight.ai

Differential Targeting of Topoisomerases in Bacterial Species

While this compound inhibits both DNA gyrase and topoisomerase IV, its primary target can differ between bacterial species, a characteristic observed with many fluoroquinolones. oup.comnih.gov This differential targeting has implications for the drug's potency against various pathogens.

Primary Target in Gram-Negative Bacteria

In many Gram-negative bacteria, DNA gyrase is generally considered the primary target for fluoroquinolones. oup.comresearchgate.netrxrama.com Inhibition of this enzyme is the predominant mechanism of action leading to the bactericidal effect in these organisms.

Primary Target in Gram-Positive Bacteria

Conversely, in many Gram-positive bacteria, such as Streptococcus pneumoniae, topoisomerase IV is often the more susceptible, or primary, target. oup.comresearchgate.netrxrama.com Studies have shown that lower concentrations of some fluoroquinolones are required to inhibit topoisomerase IV compared to DNA gyrase in these bacteria. nih.govoup.com However, some research suggests that for certain newer fluoroquinolones, including this compound, the targeting can be more balanced or even favor DNA gyrase in some Gram-positive species. researchgate.net For instance, in Streptococcus pneumoniae, while some studies point to topoisomerase IV as the primary target for many quinolones, other evidence suggests that this compound may preferentially target DNA gyrase. researchgate.netnih.gov

Table 1: In Vitro Inhibition of S. pneumoniae Topoisomerases by this compound and Ciprofloxacin (B1669076)

Compound Target Enzyme 50% Inhibitory Concentration (IC50)
This compound DNA Gyrase 160 µM
This compound Topoisomerase IV 10-20 µM
Ciprofloxacin DNA Gyrase 80 µM
Ciprofloxacin Topoisomerase IV 10-20 µM

Data sourced from a study on recombinant S. pneumoniae 7785 topoisomerases. nih.gov

Bactericidal Effects of this compound

This compound exhibits bactericidal activity, meaning it actively kills bacteria rather than simply inhibiting their growth. fda.govnih.gov This killing effect is typically observed at concentrations equal to or slightly greater than the minimum inhibitory concentrations (MICs). fda.gov The bactericidal action is a direct consequence of the inhibition of DNA gyrase and topoisomerase IV, which leads to irreparable damage to the bacterial DNA and subsequent cell death. ontosight.aiontosight.ai

Pharmacodynamic studies have demonstrated that this compound exhibits concentration-dependent killing against both Gram-positive and Gram-negative bacteria. oup.comoup.com However, the rate of this bactericidal effect can vary. For example, against Gram-positive strains, this compound has been shown to have a slower bactericidal effect compared to some other fluoroquinolones like trovafloxacin (B114552). oup.comoup.com In contrast, against Gram-negative strains, the extent and rate of killing were found to be more comparable, with most bacteria being eliminated rapidly. oup.com

This compound also demonstrates a post-antibiotic effect (PAE), where the suppression of bacterial growth continues even after the antibiotic concentration falls below the MIC. oup.com The duration of the PAE can differ depending on the bacterial species. For instance, this compound has been observed to have a longer PAE against E. coli compared to S. pneumoniae. oup.com

Table 2: Comparative Post-Antibiotic Effect (PAE) of this compound and Trovafloxacin

Bacterial Strain This compound PAE (hours) Trovafloxacin PAE (hours)
S. pneumoniae (penicillin-sensitive) 1.8 7.3
S. pneumoniae (penicillin-resistant) 0.4 3.0
E. coli 3.3 1.0
P. aeruginosa 0.9 3.3

Data from in vitro pharmacodynamic studies. oup.com

Comparative Analysis of Mechanism of Action with Other Fluoroquinolones

The antimicrobial action of this compound, like other fluoroquinolones, is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. drugbank.commsdmanuals.com These type II topoisomerase enzymes are crucial for managing the topological state of bacterial DNA. nih.govmdpi.com DNA gyrase, a heterotetramer of two GyrA and two GyrB subunits, introduces negative supercoils into DNA, a process vital for initiating replication and transcription. oup.comdrugbank.com Topoisomerase IV, composed of two ParC and two ParE subunits, is primarily responsible for decatenation, the separation of interlinked daughter chromosomes following replication. nih.govoup.com Fluoroquinolones bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved, which ultimately blocks DNA replication and leads to bacterial cell death. aafp.org

While all fluoroquinolones share this general mechanism, they exhibit significant differences in their preferential target and potency against these enzymes, which is often dependent on the bacterial species (Gram-positive versus Gram-negative) and the specific chemical structure of the quinolone. nih.govoup.com

Target Specificity: Gram-Negative vs. Gram-Positive Bacteria

A general pattern observed among fluoroquinolones is that DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the primary target in many Gram-positive bacteria. nih.govoup.comaafp.org Older quinolones often show a distinct preference, with greater activity against gyrase in Gram-negative organisms and against topoisomerase IV in Gram-positive organisms. oup.com For instance, in Escherichia coli, DNA gyrase is the primary target of many quinolones. oup.com Conversely, in Staphylococcus aureus, topoisomerase IV is typically the more susceptible enzyme. oup.comasm.org

This compound's Unique Target Preference

This compound's mechanism shows important distinctions when compared to other fluoroquinolones, particularly its structural analog, ciprofloxacin. This compound's structure is nearly identical to ciprofloxacin, except for the addition of two methyl groups: one at the C-5 position of the quinolone ring and another in the C-7 piperazine (B1678402) ring. oup.comnih.gov The C-5 methyl group is particularly significant as it appears to shift the primary target of the drug. nih.gov

In Streptococcus pneumoniae, a Gram-positive bacterium, ciprofloxacin acts primarily through topoisomerase IV. nih.gov However, studies have shown that this compound preferentially targets DNA gyrase in this same organism. nih.gov This shift in target preference is attributed to the C-5 methyl substituent. nih.gov Research on S. pneumoniae mutants has demonstrated that initial resistance to this compound arises from mutations in the gyrA gene (encoding the DNA gyrase A subunit), whereas for ciprofloxacin, initial mutations occur in the parC gene (encoding the topoisomerase IV C subunit). nih.govnih.gov It is unclear whether ParC or GyrA is the primary target for this compound because both parC and gyrA mutants result in four- to eightfold increases in MIC. nih.gov

This characteristic is not unique to this compound; other fluoroquinolones with a substituent at the C-5 position, such as sparfloxacin (B39565) (an amino group), also show a preference for DNA gyrase in S. pneumoniae. nih.gov This suggests that the structure at the C-5 position plays a key role in determining target specificity within this class of antibiotics. nih.gov

Comparative Enzyme Inhibition

The potency of different fluoroquinolones against purified DNA gyrase and topoisomerase IV enzymes provides a quantitative measure of their activity. The 50% inhibitory concentration (IC₅₀) is a common metric used for this comparison.

Research on enzymes from S. pneumoniae has shown that newer fluoroquinolones, including this compound, have potent inhibitory activity. In one study, all tested quinolones (gemifloxacin, trovafloxacin, levofloxacin (B1675101), ciprofloxacin, and this compound) inhibited topoisomerase IV at lower concentrations than those required to inhibit DNA gyrase, suggesting topoisomerase IV is the primary target in the tested strains. oup.com Gemifloxacin (B1671427) was the most potent inhibitor of topoisomerase IV. oup.com Against DNA gyrase, this compound and trovafloxacin showed stronger activity than gemifloxacin in one strain. oup.com

Inhibitory Activity (IC₅₀ in mg/L) of Fluoroquinolones against S. pneumoniae Topoisomerases
FluoroquinoloneTopoisomerase IV IC₅₀DNA Gyrase IC₅₀
This compound0.412.5
Ciprofloxacin2.525
Levofloxacin1.2525
Trovafloxacin0.412.5
Gemifloxacin0.225

Data derived from studies on ciprofloxacin-sensitive S. pneumoniae. oup.com

In studies with Enterococcus faecalis, topoisomerase IV was also found to be more sensitive than DNA gyrase to inhibition by several fluoroquinolones, including levofloxacin, ciprofloxacin, and gatifloxacin. asm.org However, this enzymatic data can sometimes conflict with genetic studies where the selection of resistant mutants suggests DNA gyrase is the primary target. asm.org Among the quinolones tested against E. faecalis, sitafloxacin (B179971) demonstrated the highest inhibitory activity against both enzymes. asm.org

50% Inhibitory Concentrations (IC₅₀ in µg/ml) of Quinolones against E. faecalis Enzymes
FluoroquinoloneDNA Gyrase IC₅₀Topoisomerase IV IC₅₀
Levofloxacin12.53.13
Ciprofloxacin256.25
Sparfloxacin12.53.13
Gatifloxacin12.53.13
Sitafloxacin1.561.56

Data from enzymatic analysis of E. faecalis topoisomerases. asm.org

Antimicrobial Spectrum and Efficacy Studies

In Vitro Activity Against Bacterial Pathogens

Gram-Positive Bacteria

Grepafloxacin (B42181) has shown potent in vitro activity against various Gram-positive cocci, including streptococci and staphylococci. nih.govtandfonline.com

Streptococcus pneumoniae (Penicillin-Sensitive and Resistant Strains)

This compound has demonstrated significant in vitro activity against Streptococcus pneumoniae, including strains that are resistant to penicillin. fda.govresearchgate.netoup.com Its efficacy against penicillin-resistant strains is a noteworthy characteristic. fda.govtandfonline.com Studies have shown that the in vitro activity of this compound is not diminished in the presence of penicillin resistance in S. pneumoniae. nih.govnih.gov

In one study, the MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) of this compound for penicillin-susceptible S. pneumoniae was 0.25 mg/L. nih.gov Another European surveillance study reported an MIC90 of 0.25 mg/L for a large collection of 1251 S. pneumoniae isolates. oup.com Furthermore, a UK study from 1995-96 also determined the this compound MIC90 to be 0.25 mg/L against S. pneumoniae. oup.comnih.gov In a dynamic in vitro model, this compound demonstrated bactericidal activity against quinolone-susceptible S. pneumoniae. asm.org

The activity of this compound against penicillin-resistant S. pneumoniae has been a key area of investigation. Research confirms that increased resistance to penicillin in pneumococci does not correlate with increased resistance to fluoroquinolones like this compound. nih.gov The bactericidal activity of this compound is not affected by the penicillin resistance of S. pneumoniae. tandfonline.com

In Vitro Activity of this compound against Streptococcus pneumoniae

Strain TypeNumber of IsolatesMIC90 (mg/L)Reference
Penicillin-SusceptibleNot Specified0.25 nih.gov
General Isolates12510.25 oup.com
General Isolates630.25 oup.comnih.gov
Penicillin-Resistant-Activity not affected tandfonline.comnih.gov
Staphylococcus aureus

This compound has shown in vitro activity against methicillin-susceptible strains of Staphylococcus aureus (MSSA). fda.gov One study found the susceptibility rate of MSSA to this compound to be 91.4%. nih.gov For wild-type S. aureus isolates without mutations in genes associated with fluoroquinolone resistance, this compound was among the most active fluoroquinolones, with an MIC90 between 0.06 to 0.1 μg/ml. asm.org Another study reported an MIC90 of 0.12 mg/L for 1164 isolates of methicillin-susceptible S. aureus. oup.com

However, like other fluoroquinolones, this compound shows limited activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In a study of ciprofloxacin-resistant MRSA, the MIC90 of this compound was 32 μg/ml. nih.gov Interestingly, some strains of S. aureus that are resistant to other fluoroquinolones due to the NorA efflux mechanism may remain susceptible to this compound because it is not recognized by this efflux pump. nih.gov

In Vitro Activity of this compound against Staphylococcus aureus

Strain TypeNumber of IsolatesMIC90 (mg/L)Reference
Methicillin-Susceptible (MSSA)Not Specified91.4% Susceptibility nih.gov
Wild-Type300.06 - 0.1 asm.org
Methicillin-Susceptible (MSSA)11640.12 oup.com
Ciprofloxacin-Resistant MRSANot Specified32 nih.gov
Streptococci

This compound demonstrates potent in vitro activity against various streptococcal species. nih.gov For β-hemolytic streptococci, the MIC90 of this compound has been reported to be 0.25 microg/ml. nih.gov In a study of viridans group streptococci resistant to one or more antibiotics, the MIC90 of this compound was 0.25 μg/ml, showing excellent in vitro activity. asm.org

In Vitro Activity of this compound against Streptococci

SpeciesNumber of IsolatesMIC90 (mg/L)Reference
β-hemolytic streptococciNot Specified0.25 nih.gov
Viridans group streptococci (antibiotic-resistant)2360.25 asm.org

Gram-Negative Bacteria

This compound is also active against a range of Gram-negative respiratory pathogens. nih.gov

Haemophilus influenzae

This compound is highly active in vitro against Haemophilus influenzae. nih.govnih.gov Multiple studies have reported a very low MIC90 for this pathogen. One study found the MIC90 to be 0.03 microg/ml. nih.gov Another study involving 587 isolates of H. influenzae reported an MIC90 of 0.015 mg/L. oup.com A Canadian study confirmed the high activity of fluoroquinolones, including this compound, against H. influenzae, with an MIC90 of ≤ 0.031 mg/l. The production of β-lactamase does not affect the activity of this compound against H. influenzae. oup.com

In Vitro Activity of this compound against Haemophilus influenzae

Number of IsolatesMIC90 (mg/L)Reference
Not Specified0.03 nih.gov
5870.015 oup.com
566≤ 0.031 nih.gov
Moraxella catarrhalis

This compound has demonstrated significant in vitro activity against Moraxella catarrhalis, a common respiratory pathogen. oup.comnih.govwikipedia.org Studies have consistently reported low minimum inhibitory concentrations (MICs) of this compound required to inhibit the growth of M. catarrhalis.

In a 2001-2002 surveillance study in the United States, this compound showed high potency against M. catarrhalis with a MIC90 of 0.03 µg/mL. nih.gov Another study reported a MIC90 of 0.015 mg/L for this compound against this pathogen, highlighting its strong activity. ersnet.org Comparatively, this compound (MIC90 ≤ 0.016 mg/L) was found to be among the most potent compounds tested against M. catarrhalis, alongside trovafloxacin (B114552) and azithromycin. scispace.com

Clinical studies have also supported the efficacy of this compound in treating infections caused by M. catarrhalis. In a study on community-acquired pneumonia (CAP), bacterial eradication with this compound was effective and equivalent to comparator antibiotics. core.ac.uk Another study on acute bacterial exacerbations of chronic bronchitis (ABECB) found that this compound successfully treated 100% of M. catarrhalis infections. core.ac.uk Furthermore, in a comparative study, the eradication rate of M. catarrhalis with this compound was 85%, which was higher than the 67% rate observed with amoxicillin (B794), likely due to the high prevalence of β-lactamase producing strains of M. catarrhalis. core.ac.uk

It is noteworthy that a high percentage of M. catarrhalis isolates, around 80-90%, produce β-lactamase, which can render some β-lactam antibiotics ineffective. core.ac.uknih.gov this compound's activity, however, is not affected by β-lactamase production. oup.com

Table 1: In Vitro Activity of this compound against Moraxella catarrhalis

Study Year(s) MIC90 (µg/mL) Comparator Agents and their MIC90 (µg/mL)
2001-2002 0.03 nih.gov Ciprofloxacin (B1669076) (Not specified), Levofloxacin (B1675101) (Not specified), Gatifloxacin (Not specified) nih.gov
Not Specified 0.015 ersnet.org Ciprofloxacin (0.03), Levofloxacin (0.03), Sparfloxacin (B39565) (0.03), Gatifloxacin (0.03), Trovafloxacin (0.03), Moxifloxacin (0.03), Ofloxacin (B1677185) (0.12), Lomefloxacin (0.12) ersnet.org
Not Specified ≤0.016 scispace.com Trovafloxacin (≤0.016), Azithromycin (≤0.016), Ciprofloxacin (0.03), Levofloxacin (0.06), Ofloxacin (0.125) scispace.com

Table 2: Clinical Efficacy of this compound against Moraxella catarrhalis

Infection Type This compound Eradication Rate Comparator and Eradication Rate
Community-Acquired Pneumonia Effective and equivalent to comparator core.ac.uk Amoxicillin, Cefaclor (B193732), Clarithromycin (B1669154) (Rates not specified) core.ac.uk
Acute Bacterial Exacerbations of Chronic Bronchitis 100% core.ac.uk Amoxicillin (90%) core.ac.uk
Escherichia coli

This compound demonstrates good in vitro activity against Escherichia coli. Like other fluoroquinolones, it is highly active against Enterobacteriaceae, with minimum inhibitory concentrations (MICs) typically below 0.1 mg/L. In a re-evaluation of its activity against contemporary pathogens from 2001-2002, this compound's potency against E. coli was comparable to that of ciprofloxacin, levofloxacin, and gatifloxacin, with a reported MIC90 between 0.03-2 µg/ml. nih.gov Another study indicated that this compound exhibits in vitro MICs of 1µg/ml or less against over 90% of E. coli strains. fda.gov However, it is important to note that the safety and effectiveness of this compound in treating clinical infections caused by E. coli were not established in adequate and well-controlled clinical trials. fda.gov

Pseudomonas aeruginosa

The activity of this compound against Pseudomonas aeruginosa is considered to be moderate and generally less potent compared to ciprofloxacin. nih.gov Studies have shown that the minimum inhibitory concentrations (MICs) of this compound for P. aeruginosa are often above 1 mg/L, suggesting that its antibacterial coverage may be incomplete in infections such as nosocomial pneumonia where this organism is a common pathogen.

In a contemporary re-evaluation, this compound was found to be active against ciprofloxacin-susceptible isolates of P. aeruginosa, with a MIC90 of 2 µg/mL. However, it was not active against ciprofloxacin-resistant isolates, with a MIC90 of >8 µg/mL. nih.gov Another study reported that ciprofloxacin was two to four times more potent than this compound against P. aeruginosa. nih.gov

Pharmacodynamic studies have also explored the killing kinetics of this compound against P. aeruginosa. One study noted that this compound exhibited a longer post-antibiotic effect (PAE) against P. aeruginosa (3.3 hours) compared to trovafloxacin (0.9 hours). oup.com However, another study found that at various concentrations above the MIC, complete killing of P. aeruginosa was not achieved within the study period. oup.com

Table 3: In Vitro Activity of this compound against Pseudomonas aeruginosa

Strain Type MIC90 (µg/mL)
Ciprofloxacin-susceptible 2 nih.gov

Atypical Respiratory Pathogens

This compound demonstrates potent in vitro activity against a range of atypical respiratory pathogens, including Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila. nih.govnih.gov This broad spectrum of activity makes it a suitable option for empirical treatment of community-acquired respiratory infections where these pathogens are common. oup.comcore.ac.uk

Studies have shown that this compound is generally susceptible against these organisms. In one study, clinical success was reported in 98% of patients with verified M. pneumoniae infections and 93% of patients with Legionella infections. Another study highlighted its high activity against clinical isolates of L. pneumophila (MIC90 0.015 mg/L), M. pneumoniae (MIC90 0.5 mg/L), and C. pneumoniae (MICs 0.06–0.12 mg/L). oup.com

When compared to other antibiotics, this compound's activity against atypical pathogens is noteworthy. It is significantly more active than ofloxacin against Chlamydia species (8-16 times more active) and M. pneumoniae (four-fold more active). oup.com Its activity against Legionella species is comparable to that of ofloxacin, clarithromycin, and rifampicin. oup.com In a large clinical trial, 100% of patients with atypical pneumonia caused by these pathogens responded to this compound, compared to 88% who responded to clarithromycin. aafp.org

Table 4: In Vitro Activity of this compound against Atypical Respiratory Pathogens

Pathogen MIC Range/MIC90 (mg/L)
Mycoplasma pneumoniae 0.06–0.5 (MIC) oup.com
0.5 (MIC90) oup.com
Chlamydia pneumoniae 0.06–0.12 (MIC) oup.comoup.com
Legionella pneumophila 0.008–0.03 (MIC) oup.com

Sexually Transmitted Disease Pathogens

This compound has demonstrated potent in vitro activity against pathogens responsible for sexually transmitted diseases (STDs). nih.gov Its efficacy has been particularly noted against Neisseria gonorrhoeae and Chlamydia trachomatis. oup.comscispace.com

In the treatment of uncomplicated gonorrhea in women, a single oral dose of this compound was found to be as effective as cefixime (B193813) in eradicating cervical gonococcal infections, with a 99% cure rate for both treatments. nih.govsemanticscholar.org Notably, this compound was highly effective against extragenital infections, curing all pharyngeal and rectal gonococcal infections in the study, whereas cefixime showed a higher failure rate for these sites. nih.govsemanticscholar.org The effectiveness of this compound was not impacted by penicillin or tetracycline (B611298) resistance in N. gonorrhoeae isolates. nih.gov

This compound also shows excellent in vitro activity against C. trachomatis. oup.com Studies have indicated that it is 8 to 16 times more active than ofloxacin against chlamydiae. oup.com This makes it a potentially useful agent for treating chlamydial infections. researchgate.net

Table 5: Clinical Efficacy of this compound in Uncomplicated Gonorrhea (Women)

Infection Site This compound Cure Rate Cefixime Cure Rate
Cervical 99% nih.govsemanticscholar.org 99% nih.govsemanticscholar.org
Pharyngeal 100% (n=15) nih.govsemanticscholar.org 69% (5 of 16 failed) nih.govsemanticscholar.org

Pharmacodynamic Studies

The pharmacodynamics of an antibiotic describe the relationship between drug concentration and its antimicrobial effect. For fluoroquinolones like this compound, key pharmacodynamic parameters that correlate with efficacy include the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the peak concentration to MIC ratio (Cmax/MIC). oup.com

Studies have shown that for fluoroquinolones, an AUC/MIC ratio of approximately 125 is often predictive of optimal activity against Gram-negative pathogens. rxrama.com However, this can be species-dependent, with lower ratios potentially being sufficient for some Gram-positive organisms. rxrama.com

In a study of patients with acute bacterial exacerbations of chronic bronchitis treated with this compound, the 24-hour AUC/MIC ratio (AUIC) was strongly related to clinical and bacteriological outcomes. oup.comnih.gov An AUIC of less than 75 was associated with a 71% probability of clinical cure, which increased to 80% for an AUIC of 75-175, and 98% for an AUIC greater than 175. oup.comnih.gov This suggests that an AUIC of over 175 is optimal for achieving the best antibacterial response with this compound in this patient population. oup.comnih.gov

This compound has also been shown to have a long half-life of up to 15 hours, which supports once-daily dosing. nih.govoup.com Furthermore, it achieves high concentrations in lung and genital tissues, which is advantageous for treating respiratory and sexually transmitted infections. oup.comnih.gov

Concentration-Dependent Killing Kinetics

This compound exhibits concentration-dependent bactericidal activity, meaning that higher drug concentrations lead to a more rapid and extensive killing of bacteria. oup.comoup.com This is a characteristic feature of fluoroquinolones.

In vitro studies have demonstrated this effect against various pathogens. For instance, against Streptococcus pneumoniae and Staphylococcus aureus, this compound showed a slower bactericidal effect compared to trovafloxacin, even with similar Cmax/MIC ratios. oup.com Against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, the killing kinetics were more comparable between the two drugs, with near-complete eradication of E. coli after 3 hours of exposure to concentrations above the MIC. oup.com However, for P. aeruginosa, complete eradication was not always achieved within the study's timeframe. oup.com

The post-antibiotic effect (PAE), which is the suppression of bacterial growth after limited exposure to an antimicrobial agent, is another important pharmacodynamic parameter. This compound has been shown to induce a PAE against various bacteria. oup.com For example, against E. coli, this compound had a longer PAE (3.3 hours) than trovafloxacin (1.0 hour). oup.com Conversely, against P. aeruginosa, this compound also showed a longer PAE (0.9 hours versus 3.3 hours in one study, and 0.6 to 1.4 hours for trovafloxacin in another). oup.com Against Haemophilus influenzae, the PAE of this compound ranged from 0 to 2.1 hours. nih.gov These findings highlight the complex and species-specific nature of this compound's pharmacodynamic profile.

Table 6: Chemical Compounds Mentioned

Compound Name
This compound
Amoxicillin
Azithromycin
Cefaclor
Cefixime
Ciprofloxacin
Clarithromycin
Doxycycline
Fleroxacin
Gatifloxacin
Gemifloxacin (B1671427)
Levofloxacin
Lomefloxacin
Moxifloxacin
Ofloxacin
Rifampicin
Sparfloxacin
Trovafloxacin
Penicillin
Tetracycline
Theophylline (B1681296)
Warfarin
5-iodo-2-deoxyuridine
Cycloheximide
Methanol
Nitrocefin
NAD

Post-Antibiotic Effect (PAE) and Post-Antibiotic Sub-MIC Effect (PA-SME)

The post-antibiotic effect (PAE) is the suppression of bacterial growth that continues after a short exposure of microorganisms to an antimicrobial agent. This pharmacodynamic parameter, along with the post-antibiotic sub-MIC effect (PA-SME), can influence dosing schedules. nih.govasm.org The PA-SME describes the additional period of growth suppression when bacteria are re-exposed to sub-inhibitory concentrations of the antibiotic during the PAE phase. asm.orgoup.com

Studies have determined the PAE of this compound against a range of gram-positive and gram-negative bacteria. When exposed to a concentration of 10 times the minimum inhibitory concentration (MIC), this compound demonstrated measurable PAEs ranging from 0 to 1.8 hours against various strains. nih.gov Against both penicillin-sensitive and penicillin-resistant strains of Streptococcus pneumoniae, this compound exhibited PAEs of 1.8 hours and 0.4 hours, respectively. oup.com In comparison, it showed a longer PAE against Escherichia coli (3.3 hours) than against Pseudomonas aeruginosa (0.9 hours). oup.com One study noted excellent PAEs against Staphylococcus aureus (2 hours) and E. coli (1.6 hours). jst.go.jp

The re-exposure of bacteria to sub-inhibitory concentrations of this compound (0.125, 0.25, and 0.5 times the MIC) was found to prolong the period of growth suppression for some strains, demonstrating a significant PA-SME. nih.govoup.com This prolonging effect was observed for all bacteria tested in one study when exposed to sub-MICs in the post-antibiotic phase. oup.com

Table 1: Post-Antibiotic Effect (PAE) of this compound Against Various Bacteria

Bacterial StrainPAE (hours)Reference
Staphylococcus aureus (methicillin-susceptible)0 - 1.8 nih.gov
Streptococcus pneumoniae (penicillin-susceptible)1.8 oup.com
Streptococcus pneumoniae (penicillin-resistant)0.4 oup.com
Haemophilus influenzae0 - 1.8 nih.gov
Klebsiella pneumoniae0 - 1.8 nih.gov
Escherichia coli3.3 oup.com
Pseudomonas aeruginosa0.9 oup.com

Correlation of Pharmacodynamic Parameters with Efficacy (e.g., AUC/MIC, Cmax/MIC)

For fluoroquinolones, which exhibit concentration-dependent killing, the pharmacodynamic parameters that best correlate with clinical efficacy are the ratio of the maximum serum concentration to the MIC (Cmax/MIC) and the ratio of the 24-hour area under the serum concentration-time curve to the MIC (AUC/MIC). koreamed.orgoup.com These indices are considered predictive of bacteriological eradication and the prevention of resistance. koreamed.orgscispace.com An AUC/MIC ratio greater than 125 and a Cmax/MIC ratio of more than 8 to 10 have been suggested as necessary for rapid bacterial killing. koreamed.orgoup.com

**Table 2: Comparative Pharmacodynamic Parameters of Fluoroquinolones Against *S. pneumoniae***

FluoroquinoloneCmax/MIC Ratio (Unbound)AUC/MIC (AUIC) RangeReference
This compound5.625 - 75 oup.com
Levofloxacin3 - 625 - 75 oup.com
Moxifloxacin18 - 37.5>250 oup.com
Sparfloxacin3N/A oup.com
TrovafloxacinN/A75 - 250 oup.com

In Vivo Efficacy in Animal Models

Respiratory Tract Infection Models

The in vivo activity of this compound has been demonstrated in various animal models of respiratory tract infection, reflecting its in vitro potency against key respiratory pathogens. nih.gov In a mouse model of pneumonia caused by S. pneumoniae, this compound's therapeutic effect was superior to that of other quinolones. jst.go.jp Similarly, in a rat model of respiratory tract infection with a penicillin- and macrolide-resistant strain of S. pneumoniae, this compound produced a moderate effect, significantly reducing bacterial counts in the lungs compared to control animals. oup.com However, in the same study, its effect was less potent than that of gemifloxacin. oup.comnih.gov

Against experimental pneumonia in mice caused by K. pneumoniae, this compound's efficacy was comparable to that of ofloxacin. jst.go.jp In a rat model of infection with β-lactamase-negative, ampicillin-resistant H. influenzae, this compound was highly effective, reducing bacterial numbers to below the level of detection, an efficacy similar to that of ciprofloxacin and levofloxacin. oup.com

Table 3: In Vivo Efficacy of this compound in a Rat Respiratory Tract Infection Model

Pathogen (Strain)Treatment GroupBacterial Count (log10 cfu/lungs)Reference
S. pneumoniae 404053 (Penicillin- and Macrolide-Resistant)This compound4.0 ± 1.4 oup.com
Control (untreated)5.8 ± 1.4 oup.com
H. influenzae Chesterfield (β-lactamase-negative, ampicillin-resistant)This compound1.8 ± 0.2 oup.com
Control (untreated)5.0 ± 1.06 oup.com

Sepsis Models

The term "septic sepsis" is a tautology; the appropriate terminology is sepsis or systemic infection. In mouse models of systemic infection, this compound has shown considerable efficacy. Studies comparing its therapeutic effect to other quinolones found that this compound was the most active against systemic infections caused by the gram-positive bacteria S. aureus and S. pneumoniae. jst.go.jp It was also superior against infections caused by Acinetobacter calcoaceticus. jst.go.jp

Against gram-negative bacteria in systemic infection models, this compound's activity was similar to that of ciprofloxacin against E. coli and K. pneumoniae. jst.go.jp Furthermore, it was found to be the most active agent against systemic H. influenzae infection. jst.go.jp These findings from animal models of severe, disseminated infections underscore the broad-spectrum in vivo activity of this compound. jst.go.jp

Resistance Mechanisms and Evolution

Bacterial Resistance to Grepafloxacin (B42181)

Bacterial resistance to this compound is a multifaceted process involving several key mechanisms. The most clinically significant of these are mutations within the genes encoding for DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones. Additionally, bacteria can develop resistance by upregulating efflux pump systems that actively remove this compound from the cell, thereby reducing its intracellular concentration. More recently, plasmid-mediated resistance has emerged as another important mechanism for the dissemination of resistance determinants among bacterial populations.

Mutations in Topoisomerase Genes (QRDR)

The primary mechanism of high-level resistance to this compound involves mutations in the quinolone resistance-determining regions (QRDRs) of the genes that encode for DNA gyrase and topoisomerase IV. researchgate.netoup.com These enzymes are essential for DNA replication, and alterations in their structure can significantly reduce the binding affinity of fluoroquinolones, rendering the drugs less effective. researchgate.net

In Streptococcus pneumoniae, the selection of resistance mutations appears to be dependent on the specific fluoroquinolone. While some fluoroquinolones primarily select for mutations in the parC gene of topoisomerase IV, this compound, along with sparfloxacin (B39565), tends to select for initial mutations in the gyrA gene of DNA gyrase. nih.gov This suggests that for this compound, DNA gyrase is the preferred target in this organism. nih.govresearchgate.net However, for other fluoroquinolones, either ParC or GyrA can serve as the initial target. nih.gov High-level resistance typically requires the accumulation of mutations in both gyrA and parC. asm.orgresearchgate.net

Mutations in the gyrA gene, which encodes the A subunit of DNA gyrase, are a key step in the development of resistance to this compound, particularly in S. pneumoniae. nih.govnih.gov Studies have shown that in S. pneumoniae, mutations in gyrA often precede those in parC when exposed to this compound. nih.govresearchgate.net A common mutation observed is at serine-81, where it is substituted by phenylalanine (S81F) or tyrosine (S81Y). nih.govasm.org In clinical isolates of S. pneumoniae, a mutation leading to the substitution of serine-83 with phenylalanine in GyrA has been associated with this compound MICs greater than 4 mg/L. nih.gov The presence of a gyrA mutation alone can lead to clinically significant resistance to this compound. researchgate.netnih.gov

Bacterial SpeciesgyrA MutationEffect on this compound SusceptibilityReference
Streptococcus pneumoniaeS81F or S81YContributes to reduced susceptibility; often the first-step mutation selected by this compound. nih.govasm.org
Streptococcus pneumoniaeSer-83 to PheAssociated with MICs >4 mg/L. nih.gov

Mutations in the parC gene, encoding the C subunit of topoisomerase IV, also play a crucial role in this compound resistance, often acting as a secondary mutation after an initial gyrA alteration in S. pneumoniae. nih.gov Common mutations in the QRDR of parC include substitutions at serine-79 (to phenylalanine or tyrosine) and aspartate-83 (to asparagine). asm.orgnih.govoup.com While parC mutations are more commonly associated with resistance to other fluoroquinolones like ciprofloxacin (B1669076) as the initial event, their combination with gyrA mutations leads to high-level resistance against a broad range of fluoroquinolones, including this compound. asm.orgresearchgate.netnih.gov However, some studies have found no direct correlation between this compound MICs and parC mutations alone. nih.gov

Bacterial SpeciesparC MutationEffect on this compound SusceptibilityReference
Streptococcus pneumoniaeS79F or S79YContributes to reduced susceptibility, often as a second-step mutation. asm.orgnih.gov
Streptococcus pneumoniaeD83NContributes to reduced susceptibility. nih.govoup.com

Mutations in the genes encoding the B subunit of DNA gyrase (gyrB) and the E subunit of topoisomerase IV (parE) are less common but can contribute to fluoroquinolone resistance. mdpi.com In S. pneumoniae, a double mutation involving both GyrA (Ser-81 to Phe) and ParE (Asp-435 to Asn) has been associated with reduced susceptibility to this compound (MICs of 1 to 2 μg/ml). asm.org While various mutations in gyrB and parE have been identified in fluoroquinolone-resistant S. pneumoniae, their individual significance in conferring resistance is not always clear and may require the presence of other mutations in gyrA or parC. nih.govasm.org Some studies have not been able to assign a significant role to gyrB or parE mutations in resistance. nih.gov

parC Mutations

Efflux Pump Mechanisms (e.g., NorA, AcrAB)

Efflux pumps are transmembrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell, thereby preventing them from reaching their intracellular targets. reactgroup.orgmdpi.com Overexpression of these pumps is a significant mechanism of resistance to fluoroquinolones.

In Gram-positive bacteria like Staphylococcus aureus, the NorA efflux pump, a member of the major facilitator superfamily (MFS), can contribute to fluoroquinolone resistance. researchgate.net In Gram-negative bacteria such as Escherichia coli, the AcrAB-TolC efflux pump system, belonging to the resistance-nodulation-division (RND) family, is a major contributor to multidrug resistance, including resistance to fluoroquinolones. asm.orgbmbreports.orgnih.gov

Studies on S. pneumoniae suggest that efflux mechanisms contribute to resistance. The use of an efflux pump inhibitor, reserpine, has been shown to lower the MICs of some fluoroquinolones, indicating the involvement of an active efflux system. asm.org While more hydrophobic fluoroquinolones like this compound are generally considered less affected by efflux compared to more hydrophilic ones, efflux can still play a role, particularly in combination with other resistance mechanisms. nih.govnih.gov

Plasmid-Mediated Resistance

The acquisition of resistance genes via plasmids is a critical mechanism for the rapid spread of antibiotic resistance among bacteria. mdpi.com Plasmid-mediated quinolone resistance (PMQR) was first identified in the late 1990s and involves several distinct mechanisms. researchgate.netfrontiersin.org Although PMQR determinants typically confer only a low level of resistance, they can facilitate the selection of higher-level resistance through chromosomal mutations. mdpi.comfrontiersin.org

The main PMQR mechanisms include:

Qnr proteins: These proteins belong to the pentapeptide repeat family and protect DNA gyrase and topoisomerase IV from quinolone inhibition. researchgate.netfrontiersin.orgresearchgate.net Several families of qnr genes exist, including qnrA, qnrB, qnrS, qnrC, and qnrD. researchgate.netmdpi.com

AAC(6')-Ib-cr: This is a variant of an aminoglycoside acetyltransferase that can modify and inactivate certain fluoroquinolones, such as ciprofloxacin and norfloxacin (B1679917). frontiersin.orgmdpi.com

Efflux pumps: Plasmids can also carry genes for efflux pumps, such as QepA and OqxAB, which actively extrude fluoroquinolones from the bacterial cell. frontiersin.orgmdpi.com

The presence of these plasmids can decrease the susceptibility of bacteria to this compound and other fluoroquinolones. The horizontal transfer of these plasmids allows for the rapid dissemination of resistance determinants across different bacterial species and genera. mdpi.comrsc.org

Cross-Resistance Patterns with Other Fluoroquinolones

Cross-resistance among fluoroquinolones is a significant clinical concern, where resistance to one agent often confers resistance to others in the same class. oup.com However, the patterns can be complex, and not all fluoroquinolones are affected equally by specific resistance mechanisms. oup.com This can lead to situations of dichotomous resistance, where a mutation may confer resistance to one quinolone but not another. oup.com

Although cross-resistance has been observed between this compound and some other fluoroquinolones, some organisms resistant to other quinolones may remain susceptible to this compound. fda.gov The specific patterns of cross-resistance often depend on which drug was used to select for the resistant mutant and the particular bacterial species.

Selection with this compound : In studies on Streptococcus pneumoniae, mutant strains selected with this compound that had minimum inhibitory concentrations (MICs) of ≥1 μg/ml were also cross-resistant to sparfloxacin and, in most cases, to ciprofloxacin. asm.org Cross-resistance to levofloxacin (B1675101) and trovafloxacin (B114552) was not observed until the this compound MIC reached higher levels (≥4 and ≥8 μg/ml, respectively). asm.org

Selection with Other Fluoroquinolones :

Mutants of S. pneumoniae selected with ciprofloxacin only became cross-resistant to other quinolones (excluding trovafloxacin) when the ciprofloxacin MIC reached a high level of 32 μg/ml. asm.org

Mutants selected with sparfloxacin (MICs ≥1 μg/ml) were frequently cross-resistant to this compound. asm.org

Mutants selected with trovafloxacin (MICs ≥2 μg/ml) demonstrated cross-resistance to all other tested quinolones, including this compound. asm.org

Gram-Negative Bacilli : In studies involving Gram-negative bacilli (excluding Escherichia coli), mutants selected by in vitro exposure to either this compound or ciprofloxacin showed complete cross-resistance to six other quinolones. nih.gov

Efflux Pumps : The role of efflux pumps can also influence cross-resistance patterns. In staphylococci, the NorA efflux pump has a more significant effect on susceptibility to more hydrophilic quinolones like norfloxacin and ciprofloxacin than it does on more hydrophobic ones like this compound, sparfloxacin, and moxifloxacin. oup.com

The following table summarizes the observed cross-resistance patterns in S. pneumoniae when resistance is selected by a specific fluoroquinolone.

Selecting FluoroquinoloneThis compound MICCross-Resistance Observed with:
This compound ≥1 μg/mlSparfloxacin, Ciprofloxacin
≥4 μg/mlLevofloxacin
≥8 μg/mlTrovafloxacin
Ciprofloxacin 32 μg/mlThis compound, Sparfloxacin, Levofloxacin
Sparfloxacin ≥1 μg/mlThis compound
Trovafloxacin ≥2 μg/mlThis compound, Ciprofloxacin, Sparfloxacin, Levofloxacin

Data sourced from a study on in vitro development of resistance in Streptococcus pneumoniae. asm.org

Emergence of Resistance During Sublethal Exposure

Exposure of bacteria to sublethal, or sub-inhibitory, concentrations of antibiotics is a critical factor in the development of antimicrobial resistance. frontiersin.orgnih.gov This scenario can occur in clinical settings and in the environment. researchgate.net For fluoroquinolones, treatment with sublethal concentrations has been shown to increase mutation rates and the frequency of resistant mutants. mdpi.comnih.gov This exposure can activate adaptive responses in microbes, leading to tolerance and eventually stable, inheritable resistance. frontiersin.org

Studies have demonstrated that continuous exposure of bacteria like Pseudomonas aeruginosa to sub-MIC levels of ciprofloxacin leads to the rapid selection of mutants with high-level resistance. nih.gov This resistance is often due to mutations in the target enzyme genes, such as gyrA and gyrB. nih.gov Furthermore, this exposure can also result in cross-resistance to other classes of antibiotics, such as beta-lactams. nih.gov

The mechanisms by which sublethal fluoroquinolone concentrations promote resistance include:

Increased Mutation Frequency : Quinolones are potent inducers of the SOS response in bacteria, a global response to DNA damage that can increase mutation rates. mdpi.comnih.gov

Selection of Persister Cells : Sublethal exposure can lead to the formation of persister cells, which are dormant, non-dividing cells with an enhanced ability to survive environmental stresses, including antibiotic treatment. researchgate.net These cells can contribute to the development of resistance.

Enhanced Efflux Pump Activity : Exposure to sublethal disinfectant concentrations, a related stressor, can lead to improved efflux pump activity, which may confer increased resistance to clinically used antimicrobials. researchgate.net

While specific studies focusing exclusively on sublethal exposure to this compound are limited, the principles observed for other fluoroquinolones are broadly applicable. mdpi.comnih.govnih.gov In clinical trials with this compound, the emergence of resistant mutants during treatment was considered a rare event. fda.gov However, when resistance did develop, it occurred through slow, stepwise increases in the MIC. fda.gov

Strategies to Combat this compound Resistance

Combating the emergence and spread of resistance to fluoroquinolones like this compound requires multifaceted strategies. A primary approach involves the development of new antimicrobial agents that can circumvent existing resistance mechanisms. nih.govoup.com This includes creating derivatives of existing drugs or entirely new classes of compounds. Another strategy focuses on overcoming resistance mechanisms directly, for example, by inhibiting the efflux pumps that expel antibiotics from bacterial cells. oup.com The use of anti-plasmid agents, which aim to remove the mobile genetic elements that often carry resistance genes, is also an area of research. nih.gov

A key strategy to overcome resistance is the rational design and synthesis of novel derivatives of existing antibiotics. nih.gov For fluoroquinolones, research has focused on modifying the core structure to enhance activity against resistant strains, improve the spectrum of activity, and reduce the likelihood of selecting for new resistant mutants. rsc.org

While this compound itself is no longer in clinical use, the principles of developing novel derivatives from its scaffold or related structures remain relevant. mdpi.com For example, comparing the structure of this compound with gatifloxacin, which has an 8-methoxy group instead of an 8-hydrogen, illustrates how small modifications can significantly improve activity against certain pathogens like S. pneumoniae. rsc.org The 8-methoxy group has been shown to reduce the probability of selecting for resistant mutants. ucl.ac.be

Other strategies in the development of novel fluoroquinolone derivatives include:

Dual-Targeting : Creating compounds that inhibit both DNA gyrase and topoisomerase IV with equal affinity. mdpi.com This is believed to reduce the likelihood of resistance development, as mutations in both target genes would be required for significant resistance to emerge. oup.commdpi.com

Metallo-antibiotics : Complexing fluoroquinolones with transition metal ions is being explored as a strategy to overcome bacterial resistance. nih.gov These metallo-antibiotics may have different activity profiles and enhanced pharmacological properties. nih.govresearchgate.net

Acylated Derivatives : Synthesizing N-acylated derivatives of fluoroquinolones, such as ciprofloxacin, has yielded compounds with increased potency against certain Gram-positive and Gram-negative strains compared to the parent drug. acs.org

These approaches highlight the ongoing efforts to modify the fluoroquinolone scaffold to create next-generation antibiotics capable of overcoming the challenge of bacterial resistance. rsc.orgoup.com

Pharmacokinetic Investigations

Absorption and Bioavailability Characteristics

The absorption profile of grepafloxacin (B42181) from the gastrointestinal tract is a key determinant of its clinical utility.

This compound is rapidly and extensively absorbed after oral administration. fda.govdrugbank.com Peak plasma concentrations are typically reached within 2 to 3 hours following a dose. nih.govfda.gov The absolute bioavailability of this compound is estimated to be approximately 70% to 72%. oup.comfda.govontosight.ai Studies have shown that after a single 400 mg oral dose, the mean peak plasma concentration is around 1.5 µg/mL. asm.org Another study reported a mean maximum serum concentration of 1.34 mg/L within 2-3 hours after a 400 mg oral dose. aston.ac.uk Following the peak, plasma concentrations decline in a bi-exponential manner. nih.govnih.gov

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Adult Males

Parameter 400 mg (n=40) 600 mg (n=31)
AUC (µg·h/mL) 12.27 ± 3.81 22.66 ± 5.65
Cmax (µg/mL) 1.11 ± 0.34 1.58 ± 0.37

Source: Adapted from Accessdata.fda.gov. fda.gov

The absorption of this compound is not significantly affected by the presence of food or changes in gastric pH. nih.govnih.gov Clinical studies have demonstrated that there are no significant differences in pharmacokinetic parameters when this compound is administered in a fasting state versus after a high-fat meal. fda.govnih.gov Similarly, elevating the intragastric pH with a histamine (B1213489) H2-receptor antagonist like famotidine (B1672045) does not impact the absorption or bioavailability of this compound. fda.govnih.gov This indicates that the drug can be administered without regard to meals. nih.govtg.org.au

Rate and Extent of Oral Absorption

Distribution Profile

This compound exhibits extensive distribution throughout the body, a characteristic feature of many fluoroquinolones. ontosight.aicore.ac.uk

The apparent volume of distribution for this compound is notably large, suggesting wide distribution into extravascular spaces. fda.govcore.ac.uk Following a 400 mg oral dose, the apparent volume of distribution was reported to be 5.07 ± 0.95 L/kg. fda.gov Other studies have reported values ranging from 5 to 8 L/kg. nih.gov This large volume of distribution is indicative of significant tissue penetration. nih.govcore.ac.uk

This compound demonstrates excellent penetration into various body tissues and fluids, often achieving concentrations higher than those in the serum. nih.govaafp.org

Lung Tissues: this compound concentrates effectively in respiratory tissues. core.ac.uknih.gov Studies have shown that concentrations in bronchial mucosa, epithelial lining fluid, and alveolar macrophages are significantly higher than in plasma. oup.comaston.ac.uknih.govnih.gov The mean concentration ratios of tissue to serum have been reported as 3.2 for bronchial mucosa, 14.2 for epithelial lining fluid, and an impressive 171.4 for alveolar macrophages. aston.ac.uk This high concentration in the lungs underscores its potential for treating respiratory tract infections. core.ac.uknih.gov

Genital Tissues: High concentrations of this compound are also achieved in genital tissues, suggesting its utility in treating sexually transmitted diseases. nih.gov

Bile and Gallbladder: The drug penetrates well into bile and gallbladder tissues, reaching therapeutically effective levels. nih.govoup.com

Polymorphonuclear Leukocytes: this compound accumulates in polymorphonuclear leukocytes, which may be beneficial for targeting intracellular pathogens. nih.govoup.comcore.ac.uk

Ocular Tissues: In animal studies, this compound has shown significant penetration into the iris, cornea, and chorioretina. csic.es

Table 2: Distribution of this compound into Tissues and Fluids

Tissue/Fluid Concentration Ratio (Tissue/Serum)
Bronchial Mucosa 3.13 nih.gov - 3.2 aston.ac.uk
Epithelial Lining Fluid 12.21 nih.gov - 14.2 aston.ac.uk
Alveolar Macrophages 171.4 aston.ac.uk - 194.52 nih.gov

Source: Adapted from various sources. aston.ac.uknih.gov

The binding of this compound to human plasma proteins is relatively low, reported to be approximately 50%. fda.govdrugbank.comwikipedia.orgnih.gov This low level of protein binding contributes to its wide distribution into tissues, as more of the unbound, active drug is available to diffuse from the plasma into extravascular spaces.

Tissue Penetration and Concentration (e.g., lung, genital tissues, alveolar macrophages, bronchial mucosa, epithelial lining fluid, bile, gallbladder, polymorphonuclear leukocytes, ocular tissues)

Metabolism Pathways

This compound is primarily eliminated from the body through metabolic processes, with hepatic metabolism and subsequent biliary excretion being the predominant routes. fda.govoup.com This reliance on metabolism rather than direct urinary excretion is a key characteristic of its pharmacokinetic profile. oup.comnih.gov

Hepatic Metabolism via Cytochrome P450 Enzymes (CYP1A2, CYP3A4)

The liver is the primary site of this compound metabolism, a process largely mediated by the cytochrome P450 (CYP) enzyme system. drugbank.comnih.gov Specifically, CYP1A2 is the main enzyme responsible for the oxidative metabolism of this compound. fda.govdrugbank.com The CYP3A4 enzyme also contributes to its metabolism, but to a lesser extent. fda.govdrugbank.comnih.gov

The metabolic process involves several pathways. The main metabolite formed is a glucuronide conjugate. drugbank.comnih.gov Other, less significant metabolic routes include the formation of sulfate (B86663) conjugates and oxidative metabolites. drugbank.comnih.gov The creation of these oxidative metabolites is principally driven by CYP1A2. fda.govdrugbank.com In vitro data has suggested that this compound's effect on CYP3A4-mediated metabolism is similar to its well-documented inhibitory effect on theophylline (B1681296) metabolism, which is handled by CYP1A2. fda.gov It is also worth noting that this compound is considered a competitive inhibitor of theophylline metabolism. fda.gov

Metabolite Activity

The metabolites of this compound exhibit significantly different levels of antimicrobial activity compared to the parent drug. The conjugated metabolites, such as the major glucuronide conjugate, are considered to have no antimicrobial activity. fda.govdrugbank.com The nonconjugated metabolites, on the other hand, retain some antimicrobial properties, but they are substantially less active than this compound itself. fda.govdrugbank.com

Excretion Routes

This compound and its metabolites are eliminated from the body through both renal and fecal pathways. fda.gov The primary route of excretion is fecal, which includes elimination through bile or directly across the intestinal mucosa. oup.comoup.comoup.com

Renal Clearance

Population Pharmacokinetics

The pharmacokinetic properties of this compound can be influenced by several factors within the patient population.

One notable factor is smoking. A population pharmacokinetics study revealed that this compound clearance was 35% to 43% faster in smokers compared to non-smokers. fda.gov This is consistent with the known induction of the CYP1A2 enzyme, which is heavily involved in this compound metabolism, by smoking. fda.gov

Gender also appears to affect the pharmacokinetics of this compound, with observed differences often linked to variations in body weight. oup.comnih.gov However, these gender-related differences in pharmacokinetic properties were not deemed significant enough to require different dosage recommendations for males and females. fda.gov

In elderly individuals, while the absorption of this compound was somewhat delayed, the plasma terminal elimination half-life and the amount of drug recovered in the urine remained unchanged compared to younger adults. asm.orgnih.gov However, the maximum plasma concentration and the total drug exposure (area under the curve) were observed to be higher in the elderly. asm.orgnih.gov

Studies in patients with acute bacterial exacerbations of chronic bronchitis have been used to characterize the population pharmacokinetics of the drug. nih.govoup.com In these patients, the plasma concentration profiles were best described by a model with first-order absorption after a lag time. nih.govoup.com

Pharmacokinetic Parameters of this compound

Population Pharmacokinetic Influences on this compound

Influence of Age (e.g., elderly subjects)

Studies investigating the effect of age on this compound pharmacokinetics have yielded specific insights. While some research concludes that age does not have a clinically significant impact on the drug's kinetics, other studies have observed distinct differences between elderly and younger adult populations. nih.govasm.org

One comparative study in healthy elderly volunteers found that the absorption of this compound was delayed compared to younger adults. asm.orgnih.gov In this elderly group, the maximum plasma drug concentration (Cmax) and the area under the plasma drug concentration-time curve (AUC) were increased by 31% and 48%, respectively, after normalizing for body weight. asm.orgnih.gov These differences were primarily attributed to decreases in the volume of distribution and total body clearance in the elderly subjects. asm.orgnih.gov However, the plasma terminal elimination half-life and the amount of drug recovered in urine remained unchanged between the age groups. asm.orgnih.gov

Table 1: Comparison of this compound Pharmacokinetic Parameters in Elderly vs. Younger Adults (Dose-Normalized)

ParameterChange in Elderly SubjectsReference
Maximum Plasma Concentration (Cmax) ▲ Increased by 31% asm.org, nih.gov
Area Under the Curve (AUC) ▲ Increased by 48% asm.org, nih.gov
Plasma Terminal Elimination Half-Life ↔ Unchanged asm.org, nih.gov
Urinary Recovery ↔ Unchanged asm.org, nih.gov

Impact of Hepatic Impairment

As this compound is cleared primarily by the liver, its metabolism and excretion are reduced in patients with hepatic impairment. fda.govtg.org.au Studies were conducted in individuals with mild (Child-Pugh Class A) and moderate (Child-Pugh Class B) hepatic dysfunction. fda.govnih.gov

The pooled data from these trials showed that compared with healthy individuals, patients with impaired liver function had increased peak plasma this compound concentrations (Cmax), higher area under the plasma concentration-time curve (AUC), and a greater proportion of the dose excreted in the urine. oup.comnih.gov Correspondingly, the apparent total clearance of the drug was reduced. oup.comnih.gov

In individuals with mild (Class A) hepatic impairment, peak concentrations were increased by 36%, while clearance was reduced by 33%. nih.gov In a separate study, oral clearance was found to be reduced by approximately 15% to 50% in this group. fda.gov For patients with moderate (Class B) hepatic disease, peak concentrations increased by 48%, and clearance was reduced by 55%. nih.gov Another analysis confirmed that in subjects with moderate hepatic failure, oral clearance decreased by over 50%. fda.gov The elimination half-life was also noted to be higher in patients with moderate hepatic impairment compared to healthy controls. oup.com

Table 3: Effect of Hepatic Impairment on this compound Pharmacokinetics

Degree of Hepatic ImpairmentChange in Peak Plasma Concentration (Cmax)Change in Apparent Total ClearanceReference
Mild (Child-Pugh Class A) ▲ Increased by 36%▼ Decreased by 33% nih.gov
Moderate (Child-Pugh Class B) ▲ Increased by 48%▼ Decreased by 55% nih.gov

Impact of Renal Impairment

An open-label study evaluated the pharmacokinetics of this compound in adults with varying levels of renal impairment, including mild, moderate, and severe (creatinine clearances ranging from 7.5 to 64.0 ml/min). nih.gov The results showed that the pharmacokinetics of this compound are not significantly different in individuals with renal dysfunction compared to those with normal renal function. nih.gov No other significant pharmacokinetic differences occurred between the groups, and drug accumulation during multiple-dose administration did not vary with the degree of renal impairment. nih.gov

Table 4: Pharmacokinetic Parameters in Healthy vs. Severely Renally Impaired Subjects

ParameterStudy DayHealthy IndividualsSevere Renal ImpairmentReference
Renal Clearance (ml/min/kg) Day 10.50 ± 0.050.15 ± 0.05 nih.gov
Day 70.46 ± 0.040.14 ± 0.08 nih.gov
% Excreted Unchanged in Urine Day 15.1 ± 3.01.5 ± 0.7 nih.gov
Day 77.9 ± 1.92.9 ± 2.2 nih.gov

Clinical Research and Comparative Efficacy

Clinical Efficacy in Specific Bacterial Infections

Clinical trials investigated the effectiveness of grepafloxacin (B42181) in treating common respiratory infections, demonstrating its potent activity against a wide spectrum of causative pathogens. nih.gov

This compound demonstrated high efficacy in the treatment of community-acquired pneumonia (CAP). nih.gov In an open-label, non-comparative study involving 273 patients, the clinical success rate at a follow-up of 4 to 6 weeks was 89% (211 out of 238 assessable patients). nih.gov The microbiological eradication rate was 95% for the 91 isolates identified. nih.gov The drug proved effective against typical bacterial pathogens, including Streptococcus pneumoniae (regardless of penicillin susceptibility), Haemophilus influenzae, Moraxella catarrhalis, and Staphylococcus aureus. nih.gov Furthermore, it was effective in treating atypical pneumonia caused by Mycoplasma pneumoniae and Legionella pneumophila. nih.govnih.gov In one open study, the clinical and microbiological success rates for treating atypical pneumonia caused by Mycoplasma pneumoniae were 93% and for Legionella pneumophila were 86%. core.ac.uk

Clinical studies confirmed that this compound was effective for both typical and atypical pneumonia. nih.gov Its broad spectrum of activity covered all significant community-acquired respiratory pathogens, positioning it as a suitable option for empirical treatment. nih.govcore.ac.uk

This compound was also established as an effective treatment for acute bacterial exacerbations of chronic bronchitis (ABECB). asm.orgwikidoc.org In a large, multicenter, randomized, double-blind study, the clinical success (cure or improvement) of a 10-day course of this compound was evaluated against ciprofloxacin (B1669076). asm.org At the end of treatment, clinical success was achieved in 93% of patients in the 400 mg this compound group and 88% in the 600 mg group. asm.org At a follow-up 14 to 28 days post-treatment, clinical success rates were 87% and 81%, respectively. asm.org

The primary pathogens isolated in ABECB trials included Haemophilus influenzae, Haemophilus parainfluenzae, Moraxella catarrhalis, and Streptococcus pneumoniae. nih.gov Bacteriologic response was successful at the end of treatment in 96% of patients receiving 400 mg of this compound and 98% for those on 600 mg. asm.org These rates remained high at follow-up, at 86% and 88%, respectively. asm.org Studies showed that a 5-day course of this compound was as clinically and bacteriologically effective as a 10-day course of clarithromycin (B1669154). nih.govmcmaster.ca

Table 1: Clinical Success Rates in Patients with ABECB Treated with this compound vs. Ciprofloxacin

Treatment Group End of Treatment (Cure/Improvement) Follow-up (14-28 Days Post-Treatment)
This compound 400 mg 93% (140/151) 87% (124/143)
This compound 600 mg 88% (137/156) 81% (122/151)
Ciprofloxacin 500 mg 91% (145/160) 80% (123/154)

Data sourced from a randomized, double-blind, multicenter study. asm.org

This compound's efficacy was broadly evaluated in lower respiratory tract infections (LRTI). nih.govcore.ac.uk Its in vitro activity profile includes key respiratory pathogens such as S. pneumoniae, H. influenzae, M. catarrhalis, M. pneumoniae, Chlamydia pneumoniae, and L. pneumophila. tandfonline.comnih.gov This broad coverage makes it a suitable candidate for empirical treatment where the specific pathogen has not been identified. nih.govcore.ac.uk Clinical trials have consistently shown that this compound is as effective or even more effective than comparator antibiotics in treating LRTIs.

Acute Bacterial Exacerbations of Chronic Bronchitis (ABECB)

Comparative Clinical Trials

To establish its place in therapy, this compound was compared against commonly prescribed antibiotics in randomized, double-blind clinical trials.

Microbiologically, this compound demonstrated statistically superior eradication rates compared to amoxicillin (B794) in the evaluable population (89% vs. 71%). nih.gov this compound was significantly more effective in eradicating H. influenzae than amoxicillin. nih.govcore.ac.uk

For ABECB, treatment with this compound was found to be equivalent to amoxicillin in terms of clinical outcomes. nih.govnih.gov However, for patients with a documented bacterial pathogen, the microbiological success with this compound was superior to that of amoxicillin. nih.govnih.gov

Data sourced from randomized, double-blind, comparative studies. core.ac.uknih.gov

This compound's efficacy in CAP was also compared to cefaclor (B193732). nih.govcore.ac.uk In these studies, this compound was found to be clinically as effective as cefaclor. nih.govcore.ac.uk At 28-42 days post-treatment, the clinical success rates were 73% for this compound and 80% for cefaclor in the clinically evaluable population. core.ac.uk

However, in cases of CAP caused by Haemophilus influenzae, this compound demonstrated significantly superior bacterial eradication compared to cefaclor (p=0.003). nih.govcore.ac.uk The eradication of Streptococcus pneumoniae and Moraxella catarrhalis was effective and equivalent between the two antibiotics. nih.govcore.ac.uk

Versus Clarithromycin

Clinical studies comparing this compound to the macrolide antibiotic clarithromycin have been conducted, particularly in the context of respiratory tract infections.

In a large, double-blind, randomized, prospective study involving 504 adult patients with community-acquired pneumonia (CAP), the efficacy of a 10-day course of this compound was compared with a 10-day course of clarithromycin. aafp.orgnih.gov The clinical success rates at the follow-up visit (28 to 35 days post-treatment) were comparable between the two groups, with 90% (147 of 163 patients) in the this compound group and 89% (148 of 167 patients) in the clarithromycin group achieving a satisfactory clinical response. nih.gov For patients with a confirmed bacterial pathogen, the bacteriological success rate was 92% in both treatment arms. nih.gov Notably, in the subset of patients with atypical pneumonia pathogens, this compound demonstrated a 100% clinical success rate (18 of 18 patients), while clarithromycin achieved an 88% success rate (23 of 26 patients). nih.gov

Another randomized, double-blind, multicenter trial evaluated this compound against clarithromycin for the treatment of acute bacterial exacerbations of chronic bronchitis (ABECB). nih.gov This study compared 5-day and 10-day regimens of this compound with a 10-day regimen of clarithromycin. nih.gov The clinical success rates at 1-3 days post-treatment were 91% for the 5-day this compound group, 95% for the 10-day this compound group, and 86% for the clarithromycin group. nih.gov At the 21-28 day follow-up, these rates were 72%, 81%, and 73%, respectively. nih.gov A key finding was the significantly higher bacteriological eradication rates for both this compound regimens compared to clarithromycin. nih.gov Post-treatment eradication or presumed eradication of pathogens was achieved in 85% of patients in the 5-day this compound group and 91% in the 10-day this compound group, versus 58% in the clarithromycin group. nih.gov

In studies of community-acquired pneumonia, this compound was found to be as clinically effective as clarithromycin. core.ac.uk Against specific pathogens, the eradication rate of Streptococcus pneumoniae was 88% for this compound and 91% for clarithromycin, a difference that was not statistically significant. core.ac.uk

Interactive Data Table: this compound vs. Clarithromycin in Acute Bacterial Exacerbations of Chronic Bronchitis

Treatment Group Clinical Success Rate (Post-treatment) Clinical Success Rate (Follow-up) Bacteriological Eradication Rate (Post-treatment)
This compound (5-day) 91% 72% 85%
This compound (10-day) 95% 81% 91%
Clarithromycin (10-day) 86% 73% 58%

Versus Ciprofloxacin

This compound has also been extensively compared with ciprofloxacin, another fluoroquinolone antibiotic.

A randomized, double-blind, multicenter study involving 624 patients with acute bacterial exacerbations of chronic bronchitis (ABECB) compared 10-day courses of this compound (400 mg and 600 mg once daily) with ciprofloxacin (500 mg twice daily). asm.org At the end of treatment, clinical success was achieved in 93% of the 400 mg this compound group, 88% of the 600 mg this compound group, and 91% of the ciprofloxacin group. asm.org At the follow-up visit (14 to 28 days post-treatment), the clinical success rates were 87%, 81%, and 80%, respectively. asm.org Bacteriological success rates at the end of treatment were 96% for the 400 mg this compound group, 98% for the 600 mg this compound group, and 92% for the ciprofloxacin group. asm.org At follow-up, these rates were 86%, 88%, and 82%, respectively. asm.org Notably, all pre-treatment isolates of Streptococcus pneumoniae were susceptible to this compound, while two strains were resistant to ciprofloxacin. asm.org The eradication rate for S. pneumoniae was higher with this compound compared to ciprofloxacin. semanticscholar.org

In terms of safety, a photosensitivity study found that this compound had a mild photosensitizing effect comparable to that of ciprofloxacin. nih.govresearchgate.netcapes.gov.br

Interactive Data Table: this compound vs. Ciprofloxacin in Acute Bacterial Exacerbations of Chronic Bronchitis

Treatment Group Clinical Success Rate (End of Treatment) Clinical Success Rate (Follow-up) Bacteriological Success Rate (End of Treatment) Bacteriological Success Rate (Follow-up)
This compound (400 mg) 93% 87% 96% 86%
This compound (600 mg) 88% 81% 98% 88%
Ciprofloxacin (500 mg) 91% 80% 92% 82%

Clinical Success Rates and Bacteriological Eradication Rates

The clinical efficacy of this compound has been demonstrated across various studies and for different types of infections.

In a non-comparative, open-label study of 273 patients with community-acquired pneumonia (CAP) treated with this compound, the clinical success rate at a 4 to 6-week follow-up was 89% (211 of 238 assessable patients). nih.gov The bacteriological eradication rate at follow-up was 95% (86 of 91 isolates). nih.gov this compound was effective against common CAP pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Staphylococcus aureus, as well as atypical pathogens like Mycoplasma pneumoniae and Legionella pneumophila. nih.gov

In a study comparing this compound with amoxicillin for CAP, the clinical success rate at follow-up was 76% for this compound and 74% for amoxicillin. nih.gov However, in patients with a documented bacterial pathogen, this compound showed a significantly higher clinical success rate (78%) compared to amoxicillin (58%). nih.gov The microbiological eradication rate was also statistically superior for this compound (89%) versus amoxicillin (71%). nih.gov

For acute bacterial exacerbations of chronic bronchitis (ABECB), a study comparing this compound with amoxicillin showed clinical success rates at a 2-week follow-up of 82% (400 mg this compound), 85% (600 mg this compound), and 85% (amoxicillin). nih.gov The microbiological success rate for the 600 mg this compound group (92%) was significantly higher than that for the amoxicillin group (83%). nih.gov

In the treatment of Chlamydia trachomatis endocervical infections, a 7-day course of this compound resulted in a bacteriological eradication rate of 96.3%, which was equivalent to the 98.6% rate achieved with doxycycline. airitilibrary.com The clinical success rate for this compound in this indication was 88.9%. airitilibrary.com

Interactive Data Table: Clinical and Bacteriological Success Rates of this compound in Various Infections

Indication Comparator This compound Clinical Success Rate This compound Bacteriological Eradication Rate
Community-Acquired Pneumonia None 89% 95%
Community-Acquired Pneumonia Amoxicillin 76% (78% in bacteriologically confirmed cases) 89%
Acute Bacterial Exacerbations of Chronic Bronchitis Amoxicillin 82-85% 86-92%
Chlamydia trachomatis Cervicitis Doxycycline 88.9% 96.3%

Postmarketing Surveillance and Real-World Data

Postmarketing surveillance provides valuable insights into the performance and safety of a drug in a broader patient population under real-world clinical practice conditions.

For this compound, postmarketing data from a case-report study in Germany involving over 9,000 patients confirmed its good tolerability and safety profile. nih.gov In this real-world setting, only 2.3% of patients reported adverse events. nih.gov The most frequently reported events were nausea (0.8%) and other gastrointestinal symptoms (0.4%). nih.gov Dizziness was reported by only 0.3% of patients, and photosensitivity was rare, occurring in only 0.04% of patients. nih.gov These postmarketing findings were consistent with the adverse event profile observed in pre-marketing clinical trials. nih.gov It is important to note that rare but serious adverse effects may only be detected during postmarketing surveillance. oup.com this compound was withdrawn from the U.S. market in 1999 due to postmarketing reports of cardiovascular events. drugs.comdrugs.com

Drug Interactions

Interactions with Cytochrome P450 System (CYP1A2)

Grepafloxacin (B42181) is known to be a competitive inhibitor of the CYP1A2 enzyme system. rxlist.comfda.gov This enzyme is responsible for the metabolism of numerous drugs. By inhibiting CYP1A2, this compound can increase the plasma concentrations of co-administered drugs that are substrates of this enzyme, potentially leading to increased pharmacologic effects and a higher risk of adverse reactions. rxlist.comtg.org.audrugs.comdrugs.com The metabolism of this compound itself involves CYP1A2, and its clearance has been observed to be faster in smokers, a finding consistent with the known induction of CYP1A2 by smoking. fda.gov

Theophylline (B1681296)

A significant and clinically relevant interaction occurs between this compound and theophylline, a drug commonly used for respiratory diseases. This compound competitively inhibits the metabolism of theophylline, which is primarily mediated by CYP1A2. rxlist.comfda.gov Co-administration of this compound with theophylline leads to a substantial increase in theophylline's plasma concentrations.

In a study involving healthy volunteers on a stable theophylline regimen, the addition of this compound resulted in an approximate 50% decrease in theophylline clearance. fda.govcapes.gov.br This led to a significant increase in both the peak theophylline concentration and the area under the concentration-time curve (AUC). capes.gov.brmdpi.com Specifically, steady-state peak theophylline concentrations increased from 8.30 ± 1.54 µg/mL to 15.12 ± 3.69 µg/mL. fda.gov Consequently, it is recommended that theophylline doses be reduced by about 50% when initiating this compound therapy, with close monitoring of serum theophylline concentrations. capes.gov.broup.comnih.gov Conversely, theophylline does not appear to affect the pharmacokinetics of this compound. capes.gov.broup.com

Table 1: Pharmacokinetic Interaction between this compound and Theophylline
Pharmacokinetic Parameter (Theophylline)Without this compound (Mean ± SD)With this compound (Mean ± SD)Percentage Change
Clearance (mL/min/kg)0.78 ± 0.250.40 ± 0.08~50% decrease
Peak Concentration (Cmax) (µg/mL)8.30 ± 1.5415.12 ± 3.69~82% increase

Caffeine (B1668208)

Similar to its effect on theophylline, this compound can inhibit the metabolism of caffeine, which is also a substrate of CYP1A2. rxlist.comtg.org.audrugs.com This inhibition can lead to reduced clearance and a prolonged plasma half-life of caffeine, potentially enhancing its effects. rxlist.com Patients may experience increased adverse effects of caffeine, such as headache, tremor, restlessness, nervousness, insomnia, and tachycardia. drugs.com It is therefore advisable to limit caffeine intake during treatment with this compound. drugs.comnih.gov

Phenacetin (B1679774)

The metabolism of phenacetin can be decreased when it is combined with this compound. drugbank.com Phenacetin is a known substrate of the CYP1A2 enzyme, and its metabolism is inhibited by this compound's action on this enzyme. nih.gov

Tamoxifen (B1202)

The metabolism of tamoxifen, a drug used in the treatment of breast cancer, can be decreased when co-administered with this compound. drugbank.com Tamoxifen is metabolized by several CYP enzymes, including CYP1A2. drugbank.comnih.gov Inhibition of this pathway by this compound could potentially alter the plasma concentrations of tamoxifen and its active metabolites.

Interactions Affecting QT Interval

This compound has been associated with dose-related prolongation of the QT interval on the electrocardiogram. drugs.comdrugs.com This effect is a known class effect of fluoroquinolone antibiotics and can increase the risk of serious cardiac arrhythmias, including torsades de pointes. nih.govkarger.com

Coadministration with QT-Prolonging Agents

Due to its effect on the QT interval, the co-administration of this compound with other drugs that also prolong this interval is contraindicated. drugs.comdrugs.com Such combinations can have additive effects, significantly increasing the risk of ventricular arrhythmias. drugs.comdrugs.com Agents that are known to prolong the QT interval and should be avoided during this compound therapy include:

Class IA antiarrhythmic agents (e.g., quinidine, procainamide) rxlist.com

Class III antiarrhythmic agents (e.g., amiodarone, sotalol) rxlist.com

Bepridil rxlist.com

Erythromycin rxlist.com

Terfenadine rxlist.comtg.org.au

Astemizole rxlist.com

Cisapride rxlist.com

Pentamidine rxlist.com

Tricyclic antidepressants rxlist.comtg.org.au

Some antipsychotics, including phenothiazines rxlist.comtg.org.au

The risk of QT prolongation and torsades de pointes is a significant concern, and caution should be exercised, particularly in patients with underlying risk factors such as pre-existing heart disease, electrolyte abnormalities, or congenital long QT syndrome. nih.govkarger.com

Interactions with Metal Ion-Containing Drugs

A well-established interaction for the fluoroquinolone class of antibiotics, including this compound, is the significant reduction in oral absorption when co-administered with products containing multivalent metal cations. oup.comncats.io This interaction is primarily due to the formation of chelate complexes between the fluoroquinolone molecule and the metal ions in the gastrointestinal tract, which are then poorly absorbed. oup.commdpi.comnih.gov

Antacids containing magnesium or aluminum are common culprits in this interaction. fda.govcapes.gov.brnih.govresearchgate.netasm.org The administration of an aluminum hydroxide-containing antacid with this compound has been shown to decrease both the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of this compound by approximately 60%. fda.gov To mitigate this interaction, it is advised that antacids, or other products containing metal ions such as sucralfate, iron, or zinc, should not be taken within 4 hours before or 4 hours after this compound administration. ncats.iorxlist.com

The chelation process involves the carboxyl and carbonyl groups on the quinolone structure binding to metal ions like aluminum (Al³⁺) and magnesium (Mg²⁺). oup.comnih.gov Studies on other fluoroquinolones have demonstrated substantial reductions in bioavailability when taken with antacids, highlighting the clinical significance of this interaction.

Table 2: Effect of Co-administration of Antacids on Fluoroquinolone Bioavailability

Fluoroquinolone Antacid Reduction in Cmax Reduction in AUC
Ciprofloxacin (B1669076) Aluminum/Magnesium Hydroxide ~85% mdpi.com ~85% mdpi.com
Gatifloxacin Aluminum/Magnesium Hydroxide ~68% nih.gov ~64% nih.gov
Pefloxacin Aluminum/Magnesium Hydroxide - ~55.6% (impaired absorption) capes.gov.brasm.org
Rufloxacin Aluminum/Magnesium Hydroxide - ~36% (reduced bioavailability) researchgate.net
This compound Aluminum Hydroxide ~60% fda.gov ~60% fda.gov

Interactions with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The concomitant use of some fluoroquinolones and certain non-steroidal anti-inflammatory drugs (NSAIDs) has been associated with an increased risk of central nervous system (CNS) stimulation and convulsions. rxlist.comoup.com This is considered a class effect for fluoroquinolones. rxlist.com The proposed mechanism for this interaction involves the inhibition of gamma-aminobutyric acid (GABA) receptor binding in the CNS. oup.comresearchgate.netnih.gov Fluoroquinolones can interfere with GABA, a major inhibitory neurotransmitter, and this effect can be augmented by the presence of some NSAIDs. oup.com

The interaction is not uniform across all fluoroquinolones or NSAIDs. For instance, the combination of enoxacin (B1671340) and the NSAID fenbufen (B1672489) has been particularly noted for inducing seizures. oup.comoup.commims.com However, preclinical studies involving this compound have shown a lower potential for this specific interaction. In animal models, this compound did not induce convulsions when administered with fenbufen, unlike other quinolones such as enoxacin and ciprofloxacin. oup.com this compound was also tested with other NSAIDs, including flurbiprofen, indomethacin, phenylbutazone, ibuprofen, and diflunisal, without inducing seizures in rats. rxlist.com Despite these preclinical findings, the potential for increased CNS adverse effects remains a consideration, and clinical trials have reported a low incidence of such events with this compound. researchgate.netnih.gov

Safety Profile and Adverse Event Research

General Adverse Event Profile

Clinical trials involving thousands of patients revealed a consistent pattern of adverse events, most of which were mild to moderate in severity and transient. rxlist.comnih.gov However, the frequency of certain reactions was notable. nih.gov

Gastrointestinal issues were the most common adverse events reported with grepafloxacin (B42181) use. nih.govnih.gov Nausea and taste perversion were particularly frequent, with incidence rates increasing at higher doses. nih.govdrugs.com In multiple-dose clinical trials, nausea occurred in approximately 11% of patients taking 400 mg and 16% of those on 600 mg daily. rxlist.comnih.govdrugs.com Taste perversion, often described as a metallic or bitter taste, was reported by 9% and nearly 18% of patients in the 400 mg and 600 mg groups, respectively. rxlist.comnih.govdrugs.com Other reported GI effects included diarrhea, vomiting, and abdominal pain. nih.govdrugs.commedindia.net

Table 1: Incidence of Common Gastrointestinal Adverse Events in Multiple-Dose Clinical Trials

Adverse Event Incidence (400 mg daily) Incidence (600 mg daily)
Nausea 11.1% rxlist.com 15.8% rxlist.com
Taste Perversion 9.0% rxlist.com 17.8% rxlist.com
Diarrhea 3.5% rxlist.com 4.2% rxlist.com
Vomiting 1.7% rxlist.com 5.7% rxlist.com

Central nervous system (CNS) effects were also a common occurrence. medindia.net Headache and dizziness were the most frequently reported CNS events, with incidences in multiple-dose trials around 4-5% for headache and 4-5.4% for dizziness. rxlist.comdrugs.com While some research suggested a low incidence of CNS events for this compound, these effects were consistently reported. core.ac.uknih.gov Other documented CNS reactions include insomnia, somnolence (drowsiness), and nervousness, generally occurring in 1% to 5% of patients. rxlist.comdrugs.com

Skin-related adverse events were observed, with pruritus (itching) and rash being reported. rxlist.com Photosensitivity, a known class effect for fluoroquinolones, was also associated with this compound. oup.com In multiple-dose studies, photosensitivity reactions were reported in 0.7% of patients receiving 400 mg and up to 2% in those receiving 600 mg. rxlist.comcore.ac.ukoup.com Comparative studies found its photosensitizing effect to be mild and comparable to that of ciprofloxacin (B1669076). capes.gov.broup.comresearchgate.net The reactions were typically dependent on UVA light exposure and were reversible within a week of discontinuing the drug. oup.comresearchgate.net

A variety of other systemic effects were noted in less than 1% of patients during clinical trials. These included asthenia (weakness), chest pain, fever, and back pain. rxlist.comdrugs.commedindia.net

Dermatological Reactions (Photosensitivity, Rash, Pruritus)

Cardiovascular Safety Concerns

The most critical safety issue leading to the withdrawal of this compound was its impact on the cardiovascular system. who.intdrugbank.com Post-marketing surveillance revealed a number of severe cardiovascular events, convincing the manufacturer that the drug's risks outweighed its benefits. who.int

This compound was found to prolong the QTc interval on an electrocardiogram. drugbank.comoup.com This prolongation is a significant risk factor for a life-threatening ventricular arrhythmia known as Torsades de Pointes (TdP). karger.comijbcp.comtaylorandfrancis.com The association of this compound with TdP was a primary reason for its market withdrawal. wikipedia.orgkarger.com By the time of its withdrawal, seven cases of TdP had been associated with this compound use out of an estimated 3.7 million patients treated. nih.gov

Preclinical studies in animals had already demonstrated that this compound could cause QT prolongation. scispace.comoup.comoup.com For instance, in anesthetized dogs, doses of 10 and 30 mg/kg resulted in a QTc interval prolongation of 8% (31 msec) and 16% (59 msec), respectively. fda.gov This proarrhythmic potential is linked to the blockade of the IKr (delayed rectifier potassium current) in cardiac myocytes. taylorandfrancis.com The risk of QT prolongation is considered a class effect of fluoroquinolones, but the potential varies among agents in the class. karger.comtaylorandfrancis.com

Arrhythmias and Tachycardia

This compound was associated with a risk of cardiac arrhythmias, specifically the prolongation of the QT interval on an electrocardiogram, which could lead to a life-threatening arrhythmia known as Torsades de Pointes (TdP). nih.govwikidoc.orgkarger.com This potential for cardiac toxicity was a significant factor in its eventual withdrawal from the market. nih.govwikidoc.orgwikipedia.org

The mechanism behind this adverse effect is believed to be the blockade of the human ether-a-go-go-related gene (hERG) potassium channel. nih.govoup.comtaylorandfrancis.com This channel is crucial for the repolarization phase of the cardiac action potential, and its inhibition by this compound leads to a prolonged QT interval. nih.govtaylorandfrancis.commdpi.com The risk of QT prolongation and subsequent arrhythmias is a known class effect of fluoroquinolones, though the potential varies among the different drugs in this class. karger.comoup.com this compound and sparfloxacin (B39565), in particular, were noted to delay repolarization more significantly than other fluoroquinolones like gatifloxacin, levofloxacin (B1675101), and moxifloxacin. nih.gov

In preclinical studies, intravenous administration of this compound in rabbits caused transient dysrhythmias at a dose of 10 mg/kg and ventricular tachycardia at 30 mg/kg. oup.comnih.gov Clinical data also highlighted these concerns. During clinical trials, tachycardia was the reason for discontinuing this compound in a small percentage of patients. oup.com Post-marketing surveillance further confirmed these risks, with reports of severe cardiovascular events, including seven cases of Torsades de Pointes, which ultimately led to the drug's voluntary withdrawal in 1999. nih.gov The rate of TdP associated with this compound was estimated to be 3.8 per million patients. oup.com

Table 1: Incidence of Tachycardia Leading to Discontinuation in Clinical Trials

Treatment Group Number of Patients Patients with Tachycardia Leading to Discontinuation Percentage
This compound (400 mg daily) 1069 1 ~0.1%
This compound (600 mg daily) 1406 2 ~0.14%
Control Agents 1579 0 0%

Data sourced from clinical trial information. oup.com

Musculoskeletal Concerns

Fluoroquinolones as a class have been associated with musculoskeletal adverse events, including tendinopathy and arthropathy. rxlist.comdrugs.comumk.pl For this compound, musculoskeletal side effects such as arthralgia (joint pain) and myalgia (muscle pain) were reported in less than 1% of patients during clinical trials. drugs.com While generally considered rare, these events are a recognized risk with fluoroquinolone use. rxlist.compharmacytimes.com Tendon disorders, particularly affecting the Achilles tendon, are a known, though infrequent, adverse effect of this drug class. rxlist.comumk.pl

Cartilage Lesions

A significant concern with fluoroquinolones, particularly in preclinical studies involving juvenile animals, is the development of cartilage lesions in weight-bearing joints. oup.comnih.govresearchgate.net This has led to a general contraindication for the use of fluoroquinolones in children and pregnant women. pharmacytimes.com

In preclinical toxicology studies, joint cartilage lesions were observed in juvenile dogs treated with this compound. oup.comnih.gov Specifically, intravenous treatment with 100 mg/kg daily resulted in these lesions. oup.comnih.gov The plasma concentrations under these conditions were approximately ten times higher than therapeutic levels in humans. oup.comnih.gov However, in a comparative study with other fluoroquinolones in rats, this compound showed a lower potential for joint toxicity. researchgate.netnih.govtypeset.io While other quinolones like enoxacin (B1671340), lomefloxacin, ofloxacin (B1677185), and ciprofloxacin caused blister formation or erosion on the joint surface, these were not observed in the this compound-treated group at an oral dosage of 300 mg/kg/day for four weeks. researchgate.netnih.gov

Another study in juvenile beagles found that blister formation on the joint surface was seen in one of three animals treated intravenously with this compound at 100 mg/kg/day. nih.gov No such abnormalities were seen at lower intravenous doses or with oral or subcutaneous administration. nih.gov In contrast, ofloxacin and ciprofloxacin caused blister formation or erosion at lower doses. nih.gov This suggests that while this compound had a potential for chondrotoxicity, it may have been lower compared to some other fluoroquinolones. nih.govtypeset.io

Preclinical Toxicology Studies

Preclinical investigations of this compound indicated a toxicological profile largely similar to that of other fluoroquinolones. oup.comnih.govnih.gov These studies in animal models are crucial for identifying potential safety issues before human trials.

Key findings from preclinical toxicology studies include:

Cardiotoxicity: As mentioned previously, intravenous administration in rabbits led to transient dysrhythmias and ventricular tachycardia at higher doses. oup.comnih.gov

Chondrotoxicity: Lesions in the cartilage of major weight-bearing joints were observed in immature dogs. oup.comnih.govnih.gov This is a well-documented class effect for fluoroquinolones. researchgate.net However, comparative studies in rats suggested this compound had a lower potential for this effect than some other quinolones. researchgate.netnih.gov

Phototoxicity: The potential for photosensitivity reactions with this compound was found to be relatively weak and comparable to that of ciprofloxacin. oup.comnih.govoup.com

Convulsant Activity: this compound did not induce convulsions in mice, even when administered with the non-steroidal anti-inflammatory drug fenbufen (B1672489). oup.comnih.govnih.gov

Mutagenicity: this compound was found to be mutagenic in a bacterial DNA repair test and an in vitro chromosome aberration test. However, it was not mutagenic in the Ames test, a forward gene mutation assay, a mouse micronucleus assay, or an unscheduled DNA repair (UDS) assay using rat hepatocytes. fda.gov

Reproductive and Developmental Toxicity: Animal studies showed evidence of maternal toxicity, reduced fetal and placental weight, and a decrease in the number of ossified sacrococcygeal vertebrae. drugs.com

Table 2: Comparative Joint Toxicity in a 4-Week Rat Study (300 mg/kg/day)

Fluoroquinolone Observation of Blister Formation or Erosion on Joint Surface
This compound No
Enoxacin Yes
Lomefloxacin Yes
Ofloxacin Yes
Ciprofloxacin Yes

Data from a comparative repeat-dose toxicity study in rats. researchgate.netnih.gov

Postmarketing Surveillance Data

Postmarketing surveillance is essential for detecting rare adverse events that may not be apparent in pre-approval clinical trials. oup.com For this compound, postmarketing data confirmed the tolerability profile seen in clinical trials but also revealed the serious cardiovascular risks that led to its withdrawal. nih.govnih.gov

Initial postmarketing data from a study of over 9,000 patients in Germany indicated good tolerability, with only 2.3% of patients reporting adverse events. nih.gov The most common events were nausea (0.8%), gastrointestinal symptoms (0.4%), and dizziness (0.3%). nih.gov Photosensitization was reported by only 0.04% of patients. nih.gov By the time of its withdrawal, over 400,000 patients had been treated with this compound worldwide. nih.gov

However, it was the postmarketing surveillance that brought the severe cardiovascular events to light. nih.gov Reports of Torsade de Pointes, a rare but life-threatening arrhythmia, emerged after the drug was in broad clinical use. nih.govresearchgate.net Seven cases of TdP were identified out of an estimated 3.7 million patients who had received the drug. nih.gov These serious adverse events, which were not evident during the developmental clinical trials, ultimately led to the voluntary withdrawal of this compound from the market in October 1999. nih.govcmaj.ca This highlights the critical role of postmarketing surveillance in ensuring drug safety. oup.com

Future Research Directions and Perspectives

Understanding Mechanisms of Resistance to Inform New Antibiotic Development

A thorough understanding of how bacteria develop resistance to grepafloxacin (B42181) and other fluoroquinolones is fundamental to the design of new antibiotics that can circumvent these mechanisms. The primary mechanisms of fluoroquinolone resistance are:

Target-Site Mutations: Mutations in the genes encoding for DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are a major cause of resistance. These mutations alter the drug-binding site, reducing the affinity of the fluoroquinolone for its target. researchgate.net For example, in Streptococcus pneumoniae, mutations in gyrA were found to precede those in parC during the development of resistance to this compound.

Efflux Pumps: Bacteria can actively pump antibiotics out of the cell, preventing them from reaching their intracellular targets. Overexpression of these efflux pumps is a significant mechanism of resistance to fluoroquinolones. researchgate.net

Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids, such as the qnr genes, can also contribute to reduced susceptibility to fluoroquinolones. researchgate.net

Future research should focus on:

Characterizing Novel Resistance Mechanisms: Continuous surveillance and molecular characterization of resistant clinical isolates are necessary to identify new or emerging resistance mechanisms.

Inhibitors of Resistance Mechanisms: A promising strategy is the development of compounds that inhibit resistance mechanisms, such as efflux pump inhibitors. These could potentially be used in combination with a fluoroquinolone to restore its activity against resistant bacteria.

By elucidating the intricate details of resistance, scientists can design new antibiotics that are less susceptible to these mechanisms or that can bypass them altogether.

Re-evaluation of this compound in the Context of Emerging Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of all potential therapeutic options, including the re-evaluation of older antibiotics that were withdrawn for reasons other than inefficacy. While the safety concerns that led to the withdrawal of this compound are significant and cannot be disregarded, the current landscape of multidrug-resistant infections may warrant a fresh perspective.

A re-evaluation could be considered under the following contexts:

Last-Resort Treatment: In situations where infections are caused by pathogens resistant to all other available antibiotics, the potential benefits of using a drug like this compound might outweigh the risks, especially with close patient monitoring.

Repurposing against Specific Pathogens: Drug repurposing screens have identified that some older drugs may have activity against contemporary MDR pathogens. For instance, a screening study identified this compound as having activity against a multidrug-resistant strain of Acinetobacter baumannii. Further investigation into its efficacy against other priority pathogens could be warranted.

Combination Therapy: The use of this compound in combination with other agents could be explored. This approach might allow for the use of lower, potentially safer, concentrations of this compound while achieving a synergistic antibacterial effect.

Any re-evaluation of this compound for clinical use would require rigorous preclinical and clinical studies to re-assess its risk-benefit profile in the context of treating life-threatening, multidrug-resistant infections. The ethical and regulatory hurdles would be substantial, but in the face of a post-antibiotic era, all avenues for new treatments must be considered.

Q & A

Advanced Research Question

  • Population PK modeling to identify covariates (e.g., renal/hepatic impairment) affecting drug exposure.
  • Monte Carlo simulations to predict target attainment rates for AUC/MIC ratios >125.
  • Therapeutic drug monitoring for dose individualization in critically ill patients. Prior studies used these methods to justify dose adjustments in pneumonia .

What criteria define treatment failure in this compound pneumonia trials?

Basic Research Question
Standard endpoints include:

  • Clinical failure : Persistence/worsening of symptoms (e.g., fever, sputum production) at test-of-cure.
  • Microbiological failure : Persistent pathogen isolation.
  • Radiological non-improvement on chest imaging. Align with FDA/EMA guidelines for antimicrobial trials .

How can genomic sequencing elucidate this compound’s resistance mechanisms?

Advanced Research Question

  • Whole-genome sequencing of pre-/post-treatment isolates to identify mutations in gyrA (DNA gyrase) or parC (topoisomerase IV).
  • Transcriptomic profiling to detect efflux pump upregulation.
  • CRISPR interference to validate gene function. Integrate these with phenotypic susceptibility data for mechanistic insights .

What quality controls ensure reliability in multicenter this compound MIC studies?

Basic Research Question

  • Use reference strains (e.g., S. aureus ATCC 29213) for daily calibration.
  • Adopt blinded replicate testing to assess inter-lab variability.
  • Follow CLSI M23-A3 guidelines for antimicrobial susceptibility study design .

How can FINER/PICO frameworks improve research questions on this compound’s resistance prevention?

Advanced Research Question
Apply:

  • FINER Criteria : Ensure questions are Feasible (adequate sample size), Interesting (addresses resistance trends), Novel (explores understudied Gram-negative pathogens), Ethical, and Relevant (aligns with IDSA priorities).
  • PICO Framework : Define Population (e.g., ICU patients), Intervention (this compound regimens), Comparator (other fluoroquinolones), Outcome (resistance incidence). These frameworks prevent ambiguities in hypothesis formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Grepafloxacin
Reactant of Route 2
Reactant of Route 2
Grepafloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.